molecular formula C18H36O6SSi2 B14691390 Triethoxy(phenyl)silane;3-trimethoxysilylpropane-1-thiol CAS No. 30586-47-1

Triethoxy(phenyl)silane;3-trimethoxysilylpropane-1-thiol

Cat. No.: B14691390
CAS No.: 30586-47-1
M. Wt: 436.7 g/mol
InChI Key: RNTQJVJHRHCWMS-UHFFFAOYSA-N
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Description

Triethoxy(phenyl)silane: and 3-trimethoxysilylpropane-1-thiol are organosilicon compounds widely used in various scientific and industrial applications. Triethoxy(phenyl)silane is known for its role in organic synthesis and as a coupling agent, while 3-trimethoxysilylpropane-1-thiol is recognized for its thiol functionality, making it valuable in surface modification and as a molecular adhesive.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Palladium catalysts and appropriate ligands.

Major Products:

    Hydrolysis: Silanols and siloxanes.

    Reduction: Phenylsilane.

    Substitution: Various substituted phenylsilanes.

Types of Reactions:

Common Reagents and Conditions:

    Thiol-Ene Reaction: Radical initiators like AIBN.

    Oxidation: Oxidizing agents like hydrogen peroxide.

Major Products:

    Thiol-Ene Reaction: Thioether derivatives.

    Oxidation: Disulfides.

Mechanism of Action

Triethoxy(phenyl)silane

Mechanism: Triethoxy(phenyl)silane exerts its effects through the formation of siloxane bonds upon hydrolysis. These bonds provide stability and enhance the properties of the materials it is incorporated into .

Molecular Targets and Pathways: Targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .

3-trimethoxysilylpropane-1-thiol

Mechanism: The thiol group in 3-trimethoxysilylpropane-1-thiol reacts with various functional groups, forming strong covalent bonds. This property is exploited in surface modification and molecular adhesion .

Molecular Targets and Pathways: Targets include alkenes and other thiol-reactive groups, facilitating the formation of thioether or disulfide bonds .

Properties

CAS No.

30586-47-1

Molecular Formula

C18H36O6SSi2

Molecular Weight

436.7 g/mol

IUPAC Name

triethoxy(phenyl)silane;3-trimethoxysilylpropane-1-thiol

InChI

InChI=1S/C12H20O3Si.C6H16O3SSi/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12;1-7-11(8-2,9-3)6-4-5-10/h7-11H,4-6H2,1-3H3;10H,4-6H2,1-3H3

InChI Key

RNTQJVJHRHCWMS-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1)(OCC)OCC.CO[Si](CCCS)(OC)OC

Related CAS

30586-47-1

Origin of Product

United States

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